![molecular formula C14H13F2NO4S B4279850 N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4279850.png)
N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known to have various biological activities. DFB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer.
Mechanism of Action
The exact mechanism of action of N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and survival. It has also been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and respiration. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has also been found to have anti-inflammatory and anti-angiogenic effects, which make it a potential candidate for the treatment of various diseases such as arthritis and diabetic retinopathy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for cancer research. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has also been found to have low toxicity in normal cells, which makes it a relatively safe compound to use in experiments. However, one of the limitations of using N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, which can improve its accessibility for research purposes. Another area of research is the identification of the exact molecular targets of N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide in various diseases other than cancer.
Scientific Research Applications
N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer treatment.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4S/c1-20-13-6-4-10(8-14(13)21-2)22(18,19)17-12-7-9(15)3-5-11(12)16/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDWRACVQUGOLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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